4-Azahomoadamantan-5-one
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Overview
Description
4-Azahomoadamantan-5-one: is a synthetic molecule with a labile peroxide group. Its chemical formula is C₉H₁₄O₂ . The compound exhibits biological functions, including the ability to bind to and activate the benzodiazepine receptor. It forms an ethyl ester and an acid solution. Notably, its NMR spectra reveal stereoisomers in both acetonitrile and formamide solutions .
Preparation Methods
There are two primary synthetic routes for producing 4-Azahomoadamantan-5-one:
-
Reaction with Sodium Methoxide in Methanol:
- Starting material: Benzonitrile
- Reactant: Sodium methoxide (NaOMe)
- Solvent: Methanol (MeOH)
- Conditions: Alcoholic solution, room temperature
- Mechanism: The reaction leads to the formation of this compound.
-
Reaction with Potassium Formate in Methanol:
- Starting material: Benzonitrile
- Reactant: Potassium formate (HCOOK)
- Solvent: Methanol (MeOH)
- Conditions: Alcoholic solution, room temperature
- Mechanism: The reaction yields this compound.
Chemical Reactions Analysis
4-Azahomoadamantan-5-one undergoes various chemical reactions:
Oxidation: It can be oxidized to create a reactive intermediate, useful for further reactions (e.g., oxidation of alcohols or alkyl halides).
Reduction: Reduction reactions may also occur.
Substitution: The compound can participate in substitution reactions. Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
The compound finds applications in:
Medicine: Due to its interaction with the benzodiazepine receptor, it may have potential therapeutic uses.
Chemistry: Researchers explore its reactivity and applications in organic synthesis.
Industry: Its unique properties may be harnessed for industrial processes.
Mechanism of Action
The exact mechanism by which 4-Azahomoadamantan-5-one exerts its effects remains an active area of study. It likely involves molecular targets and specific pathways, but further research is needed.
Comparison with Similar Compounds
While 4-Azahomoadamantan-5-one is unique, it shares similarities with other heterocyclic compounds. a comprehensive comparison would require a detailed analysis of related structures.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1R,8S)-4-azatricyclo[4.3.1.13,8]undecan-5-one |
InChI |
InChI=1S/C10H15NO/c12-10-8-2-6-1-7(3-8)5-9(4-6)11-10/h6-9H,1-5H2,(H,11,12)/t6-,7+,8?,9? |
InChI Key |
OKDJIRNQPPBDKJ-QPIHLSAKSA-N |
Isomeric SMILES |
C1[C@@H]2CC3C[C@H]1CC(C2)NC3=O |
Canonical SMILES |
C1C2CC3CC1CC(C2)NC3=O |
Origin of Product |
United States |
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